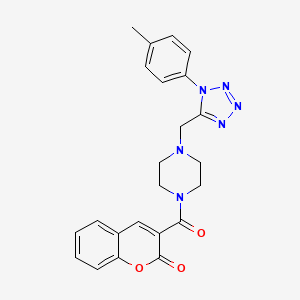

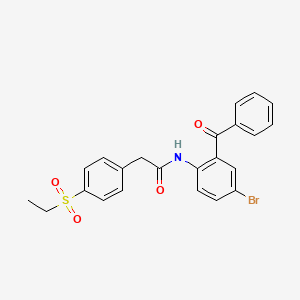

3-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a tolyl group, a tetrazol group, a piperazine group, and a chromen-2-one group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tolyl group, for instance, is a functional group related to toluene and can generate three possible structural isomers .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The tolyl group, for example, is often involved in nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications

Synthesis and Biological Evaluation

Research has led to the development of chromene derivatives through multi-component synthesis methods, showcasing their potential in medicinal chemistry. For example, chromene derivatives synthesized via a three-component reaction demonstrated significant cytotoxic activities against cancer cell lines, such as human breast cancer (MCF-7) and human embryonic kidney cells (HEK293), highlighting their potential as anti-cancer agents (Parveen et al., 2017). Moreover, thiazolidinone derivatives, including chromen-2-one structures, have been evaluated for their antimicrobial activities, presenting a broad spectrum of action against various bacterial and fungal strains (Patel et al., 2012).

Anticancer Properties

Among the chromene compounds, certain derivatives have been specifically highlighted for their anti-cancer properties. For instance, N1-(coumarin-7-yl)amidrazones and related congeners, with modifications including piperazine structures, have shown potent antitumor activity against cancer cell lines such as MCF-7 and K562, suggesting a promising avenue for cancer therapy (Mustafa et al., 2011).

Mechanistic Insights and DNA Binding

Further mechanistic insights into chromene derivatives reveal their mode of action and interaction with biological molecules. A study involving benzochromene derivatives showed their ability to bind with DNA, inducing apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic genes. This was evidenced by the significant cytotoxic activity against the HT-29 colorectal cancer cell line, emphasizing the role of chromene compounds in inducing caspase-dependent apoptosis and highlighting their potential as chemotherapeutic agents (Ahagh et al., 2019).

properties

IUPAC Name |

3-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-16-6-8-18(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-17-4-2-3-5-20(17)32-23(19)31/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXJMCSHLMPVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)

![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)

![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)

![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)

![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2589143.png)

![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)